molecular formula C16H25BrO2Si B13993690 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde CAS No. 923281-68-9

5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde

Katalognummer: B13993690
CAS-Nummer: 923281-68-9
Molekulargewicht: 357.36 g/mol
InChI-Schlüssel: NQIPXHRLZUWCKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde is a chemical compound with the molecular formula C16H25BrO2Si. It is characterized by the presence of a bromine atom at the 5th position of the benzaldehyde ring and a tri(propan-2-yl)silyl group attached to the oxygen atom at the 2nd position. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde followed by the protection of the hydroxyl group with a tri(propan-2-yl)silyl group. The reaction conditions often include the use of bromine or a brominating agent and a silylating agent such as tri(propan-2-yl)silyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzoic acid.

    Reduction: 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde depends on the specific reaction it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. In substitution reactions, the bromine atom is replaced by another nucleophile through the formation of a new carbon-nucleophile bond.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzaldehyde ring.

    5-Bromo-2-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}pyrimidine: Another similar compound with a pyrimidine ring and a different silyl group.

Uniqueness

5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde is unique due to its specific combination of a bromine atom, a tri(propan-2-yl)silyl group, and a benzaldehyde ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biochemical applications.

Eigenschaften

CAS-Nummer

923281-68-9

Molekularformel

C16H25BrO2Si

Molekulargewicht

357.36 g/mol

IUPAC-Name

5-bromo-2-tri(propan-2-yl)silyloxybenzaldehyde

InChI

InChI=1S/C16H25BrO2Si/c1-11(2)20(12(3)4,13(5)6)19-16-8-7-15(17)9-14(16)10-18/h7-13H,1-6H3

InChI-Schlüssel

NQIPXHRLZUWCKW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)Br)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.